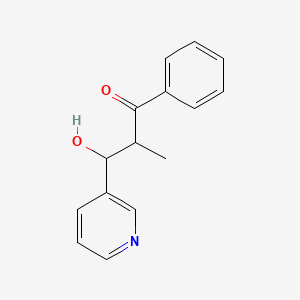
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C15H15NO2 It is a complex molecule that features a hydroxy group, a methyl group, a phenyl group, and a pyridinyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one typically involves the reaction of pyridine-3-carbaldehyde with acetophenone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyridinyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A similar compound with a hydroxy and methyl group attached to a phenyl ring.
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one: A structural isomer with the pyridinyl group in a different position.
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-4-yl)propan-1-one: Another isomer with the pyridinyl group in the 4-position.
Uniqueness
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-3-yl)propan-1-one is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its isomers and similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
648416-65-3 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-1-phenyl-3-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-11(14(17)12-6-3-2-4-7-12)15(18)13-8-5-9-16-10-13/h2-11,15,18H,1H3 |
Clé InChI |
FGVGZDFLQKNYGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CN=CC=C1)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


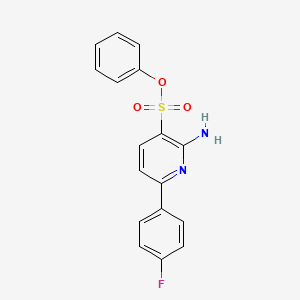
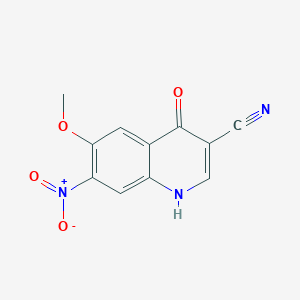

![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)
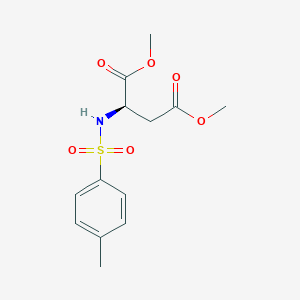
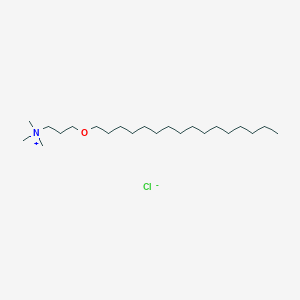
![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)

![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
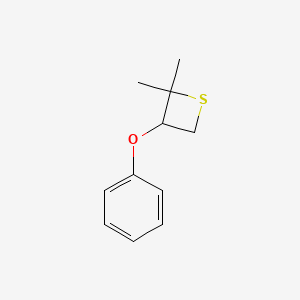
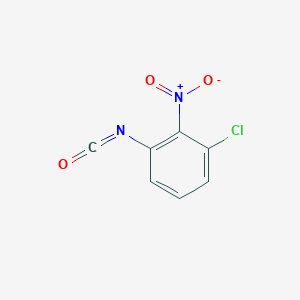

![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
